molecular formula C18H17N3O4S B2692837 (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-53-2

(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2692837
CAS RN: 851808-53-2
M. Wt: 371.41
InChI Key: YFIIRVWCNGTXLG-UHFFFAOYSA-N
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Description

The compound “(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule that contains several functional groups. These include a methoxy group (OCH3), a nitro group (NO2), a thioether group (R-S-R’), and an imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The thioether group might be oxidized, and the imidazole ring could potentially participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Inhibition of Enzymatic Activity and Antioxidant Properties

(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives have been explored for their potential in inhibiting enzymatic activity and providing antioxidant effects. Hindered phenolic aminothiazoles, similar in structure, have shown significant α-glucosidase and α-amylase inhibition activity, suggesting potential applications in managing diabetes through the regulation of carbohydrate metabolism. These compounds also exhibited antioxidant activities superior to standard antioxidants in various assays, highlighting their potential in combating oxidative stress-related diseases (Satheesh et al., 2017).

Antimicrobial and Antioxidant Activities

Research on (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives demonstrated significant antimicrobial properties, particularly against bacterial strains, and showcased notable antioxidant capabilities. These findings indicate the potential of these compounds in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Luminescence Sensitization

Compounds featuring thiophenyl-derivatized nitrobenzoato antennas have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such properties suggest their use in developing luminescent materials for various applications, including bioimaging and sensors (Viswanathan & Bettencourt-Dias, 2006).

Carbonic Anhydrase Inhibition

Novel bromophenol derivatives, structurally related, have been synthesized and tested for their inhibitory action on carbonic anhydrase (CA), showing potent activity. These findings highlight the therapeutic potential of such compounds in treating diseases where CA activity modulation is beneficial (Akbaba et al., 2013).

Electrical, Optical, and Thermal Properties

The synthesis and characterization of oligobenzimidazoles, including derivatives of the compound of interest, revealed significant electrochemical, electrical, optical, thermal, and rectification properties. These materials hold promise for applications in electronics and photonics, demonstrating the versatility of (3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and related compounds in advanced material sciences (Anand & Muthusamy, 2018).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s challenging to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data, it’s generally good practice to handle it with gloves and eye protection, in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a probe in chemical biology research .

properties

IUPAC Name

(3-methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-7-3-5-14(11-16)17(22)20-9-8-19-18(20)26-12-13-4-2-6-15(10-13)21(23)24/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIIRVWCNGTXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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